
(4-Oxo-4-phenylbut-2-en-2-yl)oxythallium
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Description
(4-Oxo-4-phenylbut-2-en-2-yl)oxythallium is a useful research compound. Its molecular formula is C10H9O2Tl and its molecular weight is 365.56 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure : The compound has a molecular formula of C10H9O2Tl and is characterized by the presence of a thallium atom bonded to an organic moiety that includes a phenyl group and a keto-enol structure.
Molecular Weight : Approximately 284.5 g/mol.
The biological activity of (4-Oxo-4-phenylbut-2-en-2-yl)oxythallium is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, potentially through interference with their metabolic pathways.
- Antioxidant Properties : The presence of the phenyl group may enhance its ability to scavenge free radicals, contributing to its antioxidant capacity.
Case Studies
-
Antimicrobial Activity :
- A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
-
Cellular Studies :
- In vitro studies on human cell lines demonstrated that this compound could induce apoptosis in cancer cells. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspases, leading to programmed cell death.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was performed:
Compound Name | Molecular Formula | Antimicrobial Activity | Antioxidant Activity |
---|---|---|---|
This compound | C10H9O2Tl | Moderate | High |
Phenylbutazone | C19H20N2O2 | Low | Moderate |
5-Fluorouracil | C_{4}H_{3}F_N_2O_2 | High | Low |
Research Findings
Recent literature highlights several key findings regarding the biological activity of (4-Oxo-4-phenylbut-2-en-2-yloxithallium):
- Anticancer Potential : Several studies have indicated that this compound may have selective cytotoxic effects on cancerous cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.
- Toxicity Profile : Toxicological assessments revealed that while the compound exhibits promising biological activity, it also poses risks at higher concentrations, necessitating careful evaluation in therapeutic contexts.
- Synergistic Effects : Research has shown that combining (4-Oxo-4-phenylbut-2-en-2-yloxithallium) with other known antimicrobial agents can enhance efficacy, suggesting potential for use in combination therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (4-Oxo-4-phenylbut-2-en-2-yl)oxythallium, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between phenyl-substituted enones and thallium precursors (e.g., thallium ethoxide). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance thallium coordination.
- Temperature control : Reactions are conducted under anhydrous conditions at 60–80°C to avoid hydrolysis.
- Stoichiometry : Excess thallium precursors (1.2–1.5 eq.) improve yields due to thallium’s tendency to form oligomeric byproducts.
Structural confirmation relies on X-ray crystallography (e.g., SHELX for refinement) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Critical for resolving heavy-atom (Tl) positions. SHELXL refines structures using high-resolution data, addressing thallium’s strong electron density .
- NMR limitations : Thallium’s quadrupolar nucleus and low receptivity make <sup>13</sup>C and <sup>1</sup>H NMR more practical for organic moieties.
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and metal-oxygen (Tl-O, ~450 cm⁻¹) bonds.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- Iterative validation : Cross-check NMR/IR functional group assignments with X-ray bond lengths and angles. For example, carbonyl stretching in IR should align with C=O bond distances (1.21–1.23 Å) in crystallography .
- Computational modeling : Density Functional Theory (DFT) optimizes geometries to reconcile discrepancies (e.g., tautomerism in solution vs. solid state).
- Statistical rigor : Apply R-factors and residual electron density analysis in SHELXL to assess crystallographic reliability .
Q. What computational strategies are suitable for studying the electronic properties and reactivity of this thallium complex?
- Methodological Answer :
- DFT with relativistic corrections : Accounts for thallium’s relativistic effects (spin-orbit coupling) on electron distribution.
- Natural Bond Orbital (NBO) analysis : Maps hyperconjugation in the enone system and Tl-O bonding.
- Reactivity simulations : Explore nucleophilic attack pathways at the α,β-unsaturated carbonyl site using transition-state modeling.
Q. How do heavy-atom effects influence X-ray diffraction analysis, and how can these challenges be mitigated?
- Methodological Answer :
- Challenge : Thallium’s high electron density causes absorption errors and weak diffraction for lighter atoms.
- Mitigation strategies :
- Use synchrotron radiation for high-flux data collection.
- Apply multi-scan absorption corrections in SHELXL .
- Refine anisotropic displacement parameters for Tl to model thermal motion accurately.
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting data from stability studies (e.g., decomposition under varying pH)?
- Methodological Answer :
- Controlled replicates : Conduct experiments in triplicate under inert atmospheres to rule out oxidative degradation.
- Kinetic profiling : Monitor decomposition rates via HPLC-MS to identify intermediates (e.g., phenylbutenone derivatives).
- Theoretical frameworks : Adapt iterative hypothesis-testing models from social science research (e.g., longitudinal factorial invariance) to chemical kinetics .
Properties
Molecular Formula |
C10H9O2Tl |
---|---|
Molecular Weight |
365.56 g/mol |
IUPAC Name |
(4-oxo-4-phenylbut-2-en-2-yl)oxythallium |
InChI |
InChI=1S/C10H10O2.Tl/c1-8(11)7-10(12)9-5-3-2-4-6-9;/h2-7,11H,1H3;/q;+1/p-1 |
InChI Key |
GUJGICRUNSWEID-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)O[Tl] |
Origin of Product |
United States |
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